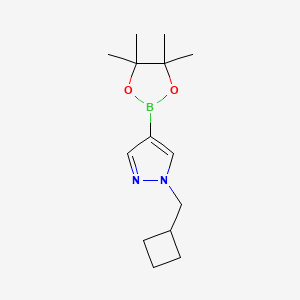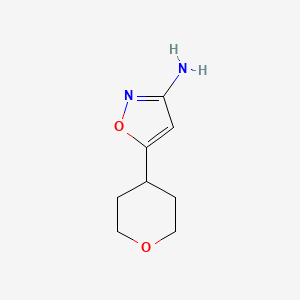![molecular formula C11H13N3O2 B1428810 1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine CAS No. 1082925-46-9](/img/structure/B1428810.png)
1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Overview
Description
1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine, also known as PMOE, is a chemical compound that has been gaining attention in the scientific community for its potential applications in research. PMOE is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of multicyclic oxadiazoles, including 1,2,4-oxadiazol derivatives, have been reported for their potential as energetic materials. These compounds, such as 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole, have shown promising properties with high density and thermal stability due to their 3,5-substitution pattern, indicating their application in energetic materials (Pagoria et al., 2017).
Anticancer Activity
- A series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. These compounds demonstrated good to moderate activity, suggesting their potential in cancer therapy (Yakantham et al., 2019).
Energetic Materials
- The construction of coplanar bicyclic backbones incorporating 1,2,4-oxadiazole into 1,2,4-triazole has led to the creation of new energetic materials with promising performance and safety characteristics. These materials, combining nitrogen-rich heterocycles, exhibit high detonation performance and thermal stability, making them suitable for energetic material applications (Cao et al., 2021).
Photochemical Synthesis
- Photochemical methodologies for synthesizing fluorinated 1,2,4-oxadiazoles have been developed, showcasing a route to obtain 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles via irradiation in the presence of nitrogen nucleophiles. This method emphasizes the versatility of 1,2,4-oxadiazoles in synthesizing fluorinated heterocyclic compounds, useful in various chemical and material science applications (Buscemi et al., 2001).
Peptidomimetic Building Blocks
- New 1,2,4-oxadiazole-based compounds have been synthesized as potential peptidomimetic building blocks. These compounds, designed with a protected amine and a carboxyl or ester group, demonstrate the utility of 1,2,4-oxadiazoles in mimicking peptide structures for biological and medicinal chemistry research (Jakopin et al., 2007).
properties
IUPAC Name |
1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8(12)11-13-10(14-16-11)7-15-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBDBBPFQLJCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)COC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



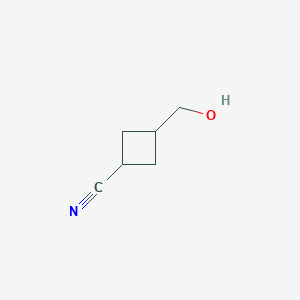
![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)
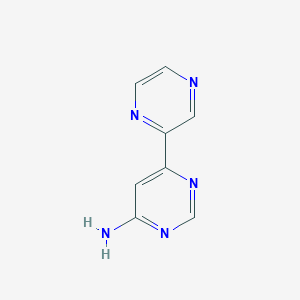
![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)


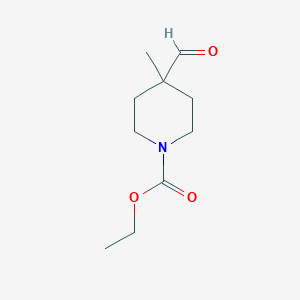
![2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1428739.png)
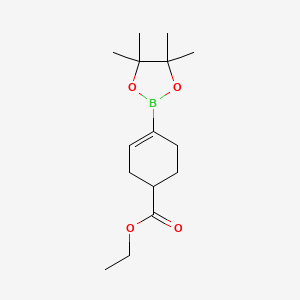

![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)
